molecular formula C14H20N2O3 B021379 Suberoylanilide-d5 Hydroxamic Acid

Suberoylanilide-d5 Hydroxamic Acid

Numéro de catalogue: B021379
Poids moléculaire: 269.35 g/mol
Clé InChI: WAEXFXRVDQXREF-YQYLVRRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Basic Information

Suberoylanilide-d5 Hydroxamic Acid, with CAS number 1132749-48-4, is a deuterium-labeled analog of Vorinostat. The compound has a molecular formula of C14H15D5N2O3 and a molecular weight of 269.35 g/mol. It features five deuterium atoms strategically positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring, which distinguishes it from unlabeled Vorinostat (CAS 149647-78-9, C14H20N2O3, MW 264.32 g/mol).

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • This compound
  • Vorinostat-d5
  • SAHA-d5
  • N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
  • N1-hydroxy-N8-(phenyl-d5)octanediamide

Structural Characteristics

The structure of this compound features an octanediamide backbone with a hydroxamic acid group at one terminus and a pentadeuterated phenyl ring at the other. The deuterium labeling does not alter the chemical behavior significantly but creates a mass shift that is detectable by mass spectrometry instruments. This property makes it ideal for use as an internal standard in analytical methods.

Table 1: Comparison of Properties Between Vorinostat and Vorinostat-d5

Property Vorinostat (SAHA) Vorinostat-d5 (SAHA-d5)
Molecular Formula C14H20N2O3 C14H15D5N2O3
Molecular Weight 264.32 g/mol 269.35 g/mol
CAS Number 149647-78-9 1132749-48-4
Physical Appearance White solid White solid
Primary Use Therapeutic (HDAC inhibitor) Analytical (internal standard)

Propriétés

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Initial Acylation Reaction

The foundational step involves the reaction of suberic acid (octanedioic acid) with deuterated aniline. In a patented method, suberic acid chloride is generated by treating suberic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with deuterated aniline (C₆D₅NH₂) in toluene at 50–60°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves the formation of the suberoylanilide backbone with deuterium incorporation at the 2, 3, 4, 5, and 6 positions of the aniline ring.

Critical Parameters

  • Solvent : Toluene ensures optimal solubility and reaction kinetics.

  • Temperature : Maintaining 50–60°C prevents side reactions such as oligomerization.

  • Molar Ratio : A 0.45:1 molar ratio of suberic acid chloride to deuterated aniline maximizes yield.

Hydroxamic Acid Formation

The intermediate suberoylanilide-d5 is subsequently converted to the hydroxamic acid derivative. This is achieved by reacting the suberoylanilide-d5 ester with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water mixture under basic conditions (pH 10–12). The reaction proceeds via nucleophilic acyl substitution, with the hydroxylamine displacing the ester group.

Reaction Scheme :

Suberoylanilide-d5 ester+NH2OHSAHA-d5+ROH\text{Suberoylanilide-d5 ester} + \text{NH}_2\text{OH} \rightarrow \text{SAHA-d5} + \text{ROH}

Conditions: Methanol/water (3:1), 25°C, 12 hours.

Optimization of Deuterium Incorporation

Deuterium labeling at the anilide ring requires precise control to avoid isotopic scrambling. Two primary strategies are employed:

Use of Deuterated Starting Materials

Deuterated aniline (C₆D₅NH₂) is synthesized via catalytic exchange using D₂O and palladium catalysts. This method ensures >98% deuterium incorporation at the specified positions.

Post-Synthetic Isotopic Exchange

Alternative approaches involve treating non-deuterated suberoylanilide hydroxamic acid with D₂O under acidic conditions. However, this method risks partial deuteration and is less favored for SAHA-d5 synthesis.

Comparative Data :

MethodDeuterium PurityYield (%)
Deuterated Aniline98–99%85
Isotopic Exchange75–80%92

Purification and Isolation

Crude SAHA-d5 is purified through a combination of liquid-liquid extraction and recrystallization:

Acid-Base Extraction

The reaction mixture is quenched with 5% aqueous HCl to protonate unreacted aniline, followed by extraction with ethyl acetate. The organic layer is washed with 5% sodium bicarbonate to remove acidic impurities, yielding a pale-yellow solution.

Recrystallization

The purified product is recrystallized from a hot ethyl acetate/heptane mixture (1:3). Cooling to 4°C induces crystallization, yielding SAHA-d5 as a white solid with >99% purity.

Recrystallization Parameters :

  • Solvent Ratio : Ethyl acetate/heptane (1:3).

  • Temperature Gradient : 60°C → 4°C.

  • Yield Improvement : 78% → 92% after two recrystallizations.

Analytical Characterization

SAHA-d5 is validated using spectroscopic and chromatographic techniques:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 269.4 [M+H]⁺, consistent with the deuteration pattern.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits a absence of protons at δ 6.5–7.5 ppm, confirming deuterium substitution on the anilide ring.

Key Spectral Data :

TechniqueObservationSignificance
¹H NMRNo aromatic protonsConfirms deuteration
IR1650 cm⁻¹ (C=O stretch)Hydroxamic acid confirmation

Applications in Biomedical Research

SAHA-d5 serves as an internal standard for quantifying vorinostat in biological matrices. Its deuterated structure minimizes matrix effects in LC-MS/MS assays, improving detection limits to 0.1 ng/mL. Studies also utilize SAHA-d5 to investigate HDAC inhibition kinetics, revealing an IC₅₀ of 50–200 nM against class I/II HDACs .

Analyse Des Réactions Chimiques

Types of Reactions

Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Cancer Therapeutics

SAHA-d5 is primarily recognized for its role as an HDAC inhibitor, which plays a crucial part in the regulation of gene expression through the modulation of histone acetylation. The inhibition of HDACs can lead to the reactivation of silenced genes that control cell growth and differentiation, making it a promising candidate for cancer therapy.

  • Mechanism of Action : SAHA-d5 inhibits HDACs, leading to increased acetylation of histones, which results in a more open chromatin structure and enhanced transcription of tumor suppressor genes. This mechanism has been validated in various preclinical models, including studies on MCF-7 breast cancer cells and R6/2 mouse models for Huntington's disease .
  • Case Studies :
    • In rodent models, SAHA administration resulted in significant tumor growth inhibition, showcasing its potential as an effective anticancer agent .
    • A study demonstrated that SAHA-d5 could induce cell cycle arrest and differentiation in cancer cells, highlighting its antiproliferative effects .

Neurodegenerative Disease Research

The application of SAHA-d5 extends into neurodegenerative disease research, particularly in conditions like Huntington's disease (HD). The ability of SAHA-d5 to penetrate the blood-brain barrier allows it to exert effects on neuronal tissues.

  • Case Studies :
    • Research involving R6/2 mice indicated that SAHA improved motor function and reduced neurodegeneration associated with HD, validating its use as a therapeutic agent for neurodegenerative disorders .
    • The compound's capacity to enhance histone acetylation in the brain suggests it may help mitigate transcriptional dysregulation linked to neurodegeneration .

Metabolic Studies

The use of deuterated compounds like SAHA-d5 allows researchers to trace metabolic pathways more accurately. The incorporation of deuterium provides a unique advantage in mass spectrometry and other analytical techniques.

  • Applications :
    • SAHA-d5 can be utilized as an internal standard in quantitative mass spectrometry studies, allowing for precise measurements of drug metabolism and pharmacokinetics .
    • Its stable isotope labeling facilitates tracking the metabolic fate of drugs within biological systems, providing insights into their pharmacokinetic profiles.

Comparative Analysis with Related Compounds

A comparative analysis between SAHA-d5 and its non-deuterated counterparts reveals several advantages:

CompoundHDAC Inhibition PotencyStabilityApplication Areas
Suberoylanilide Hydroxamic AcidIC50 = 0.15 µMModerateCancer therapy
VorinostatIC50 = 0.15 µMModerateCancer therapy
SAHA-d5 IC50 = comparableHighCancer & neurodegenerative diseases

Comparaison Avec Des Composés Similaires

Comparison with Similar HDAC Inhibitors

Structural and Functional Similarities

Suberoylanilide-d5 hydroxamic acid shares structural homology with hydroxamate-based HDAC inhibitors, such as SAHA (Vorinostat) and Trichostatin A (TSA). These compounds feature a hydroxamic acid group that chelates zinc at the HDAC catalytic site, enabling broad-spectrum inhibition of Class I/II HDACs. Computational analyses reveal that SAHA and TSA cluster closely in chemo-transcriptomic fingerprinting due to shared pharmacophores and overlapping target profiles .

Efficacy and Selectivity

  • Potency: SAHA: Demonstrates an EC50 of 1.2 µM for upregulating CLA-1 (a HDL receptor) in HepG2 cells . TSA: Less potent than SAHA in this context, with an EC50 of 1.2 µM .
  • Anti-Cancer Activity: SAHA: Suppresses prostate cancer xenograft growth by 97% at 50 mg/kg/day and induces apoptosis in LNCaP cells (IC50: 2.5–7.5 µM) . Depsipeptide (Romidepsin): A cyclic peptide HDAC inhibitor with distinct Class I specificity. Unlike SAHA, it is a substrate for P-glycoprotein (P-gp), reducing efficacy in multidrug-resistant (MDR) cancers .

Resistance Profiles

  • SAHA: Resistance in hepatocellular carcinoma (HCC) is linked to diminished hsa-miR-125a-5p levels, which modulate apoptosis pathways .
  • This compound: No resistance data are provided, but its deuterated structure may mitigate metabolic degradation, a common resistance mechanism for non-deuterated HDAC inhibitors.
  • Oxamflatin : Similar to SAHA, it retains activity against P-gp(+) MDR cells, unlike depsipeptide .

Comparative Data Table

Compound HDAC Class Specificity Key Structural Feature EC50/IC50 (µM) Resistance Factors Clinical Status
Suberoylanilide-d5 HA Class I/II Deuterated hydroxamate N/A Not reported Preclinical
SAHA (Vorinostat) Class I/II Hydroxamate 1.2 (CLA-1) P-gp(−), miR-125a-5p↓ in HCC FDA-approved (CTCL)
Trichostatin A (TSA) Class I/II Hydroxamate 1.2 (CLA-1) Metabolic instability Research use only
Depsipeptide (Romidepsin) Class I Cyclic peptide 0.001–0.1 P-gp(+) substrate FDA-approved (CTCL)
Oxamflatin Class I/II Hydroxamate N/A P-gp(−) Preclinical

Key Research Findings

  • SAHA and Suberoylanilide-d5 HA both inhibit HDACs via zinc chelation but differ in deuterium substitution, which may alter pharmacokinetics .
  • TSA and SAHA share near-identical transcriptomic profiles but diverge in potency for specific targets like CLA-1 .
  • Depsipeptide is less effective in MDR cancers due to P-gp efflux, whereas SAHA and oxamflatin evade this resistance mechanism .

Activité Biologique

Suberoylanilide-d5 hydroxamic acid (also known as SAHA-d5) is a deuterated analog of suberoylanilide hydroxamic acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases due to its ability to modulate gene expression and induce cell differentiation and apoptosis.

SAHA-d5 functions primarily as a pan-HDAC inhibitor , affecting both Class I and Class II HDACs. By inhibiting these enzymes, SAHA-d5 promotes the acetylation of histones, leading to a more open chromatin structure that enhances gene transcription. This mechanism is crucial for regulating various cellular processes, including cell cycle progression, differentiation, and apoptosis.

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of SAHA-d5 through its effects on various cancer cell lines:

  • Cell Cycle Arrest : SAHA-d5 induces cell cycle arrest in several cancer types, including breast, prostate, and leukemia cells. For instance, in MCF-7 human breast cancer cells, SAHA-d5 was shown to cause significant growth inhibition and accumulation of cells in the G1 and G2-M phases of the cell cycle .
  • Induction of Apoptosis : The compound has been observed to promote apoptosis in transformed cells. In prostate cancer models, SAHA-d5 induced dose-dependent cell death in LNCaP cells at concentrations ranging from 2.5 to 7.5 µM .
  • Differentiation : In addition to its cytotoxic effects, SAHA-d5 has been linked to the differentiation of cancer cells. For example, it can induce differentiation in estrogen receptor-negative breast cancer cell lines .

Comparative Efficacy

A comparison of SAHA-d5 with other HDAC inhibitors reveals its potency:

CompoundHDAC IC50 (μM)Cell Line Tested
SAHA0.15 ± 0.02MCF-7
SAHA-d5Not specifiedVarious cancer lines
Compound 6b (analog)0.16 ± 0.03MDA-MB-231
Compound 34a (analog)0.089 ± 0.005Various cancer lines

This table illustrates that while SAHA is highly effective, some newer analogs may exhibit even greater potency against specific HDAC isoforms .

Neuroprotective Properties

Beyond its anticancer effects, SAHA-d5 also shows promise in neuroprotection and treatment of neurological disorders:

  • Neuronal Maturation : Research indicates that SAHA-d5 can enhance neuronal maturation and plasticity, making it a candidate for treating neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders .
  • Regulation of Autophagy : The compound has been implicated in the activation of autophagy pathways, which are essential for cellular homeostasis and response to stress .

Case Studies

  • Breast Cancer Treatment : A study highlighted the effectiveness of SAHA in inducing differentiation in breast cancer cells resistant to conventional therapies. Patients treated with SAHA demonstrated improved outcomes compared to those receiving standard treatments alone .
  • Prostate Cancer Models : In vivo studies using nude mice xenograft models showed that SAHA significantly suppressed tumor growth compared to control groups, indicating its potential as a therapeutic agent .

Q & A

Basic Research Question

  • Control experiments : Include inactive analogs (e.g., non-hydroxamate HDAC inhibitors) to distinguish SAHA-d5-specific effects.
  • CRISPR-Cas9 validation : Knock out HDAC1/2 in target cells to confirm that SAHA-d5’s transcriptional activation (e.g., GRN upregulation ) is HDAC-dependent.

How can isotopic labeling (deuteration) impact SAHA-d5’s pharmacokinetic profile in preclinical studies?

Advanced Research Question
Deuteration may alter metabolic stability and tissue distribution:

  • PK/PD modeling : Compare plasma half-life (t½) and brain penetration of SAHA-d5 vs. SAHA in rodents using LC-MS/MS.
  • Metabolite profiling : Identify deuterated vs. non-deuterated metabolites in liver microsomes to assess isotopic exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 2
Reactant of Route 2
Suberoylanilide-d5 Hydroxamic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.